N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, pyrrolidine, and triazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-27-15-6-4-13(5-7-15)16-11-28-19(21-16)22-18(26)17-12(2)25(24-23-17)14-8-9-20-10-14/h4-7,11,14,20H,3,8-10H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSHEFGTJIPUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N(N=N3)C4CCNC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Pyrrolidine Introduction: The pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the triazole intermediate with a carboxamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide
Uniqueness
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is unique due to its specific combination of thiazole, pyrrolidine, and triazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
